Piperidine-4,4-dicarbonitrile hydrochloride
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Overview
Description
Piperidine-4,4-dicarbonitrile hydrochloride is a chemical compound with the molecular formula C7H10ClN3. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine-4,4-dicarbonitrile hydrochloride typically involves the reaction of piperidine with cyanogen bromide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt of Piperidine-4,4-dicarbonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves strict control of temperature, pressure, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
Piperidine-4,4-dicarbonitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The nitrile groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Piperidine-4,4-dicarbonitrile hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme inhibition and receptor binding.
Industry: This compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Piperidine-4,4-dicarbonitrile hydrochloride involves its interaction with specific molecular targets. The nitrile groups can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of these targets. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
Piperidine-4-carbonitrile;hydrochloride: Similar in structure but with only one nitrile group.
Piperidine-4,4-diol;hydrochloride: Contains hydroxyl groups instead of nitrile groups.
Piperidine-4,4-dicarboxylic acid;hydrochloride: Contains carboxyl groups instead of nitrile groups
Uniqueness
Piperidine-4,4-dicarbonitrile hydrochloride is unique due to the presence of two nitrile groups, which confer distinct chemical reactivity and potential for diverse applications in synthesis and research .
Properties
IUPAC Name |
piperidine-4,4-dicarbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.ClH/c8-5-7(6-9)1-3-10-4-2-7;/h10H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTFDRHIFAUNKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C#N)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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